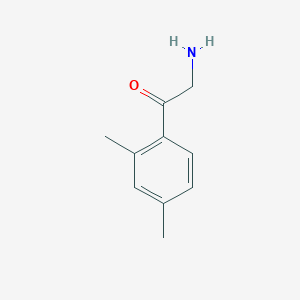
Ethanone, 2-amino-1-(2,4-dimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 2-amino-1-(2,4-dimethylphenyl)- is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 2 and 4 positions, and an amino group is attached to the ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-amino-1-(2,4-dimethylphenyl)- can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylacetophenone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2-amino-1-(2,4-dimethylphenyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
Ethanone, 2-amino-1-(2,4-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alcohols.
科学研究应用
Ethanone, 2-amino-1-(2,4-dimethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Ethanone, 2-amino-1-(2,4-dimethylphenyl)- exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.
相似化合物的比较
Similar Compounds
Acetophenone: The parent compound without the amino and methyl substitutions.
2,4-Dimethylacetophenone: Similar structure but lacks the amino group.
2-Aminoacetophenone: Similar structure but lacks the methyl groups.
Uniqueness
Ethanone, 2-amino-1-(2,4-dimethylphenyl)- is unique due to the presence of both the amino group and the methyl substitutions on the aromatic ring. These modifications can significantly alter its chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
2-amino-1-(2,4-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFCPKPVNQXSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
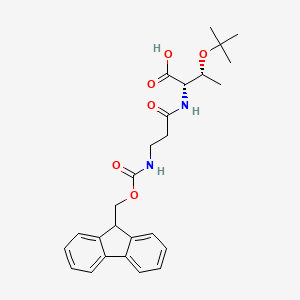
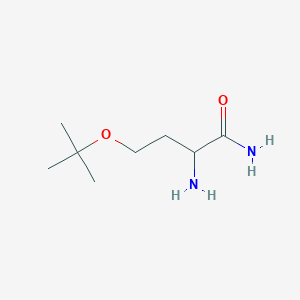


![5-Bromo-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B13532846.png)
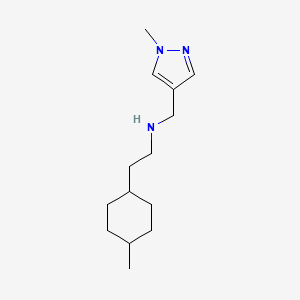
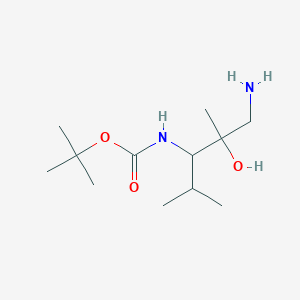
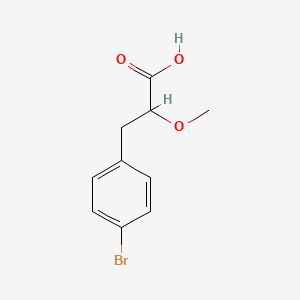
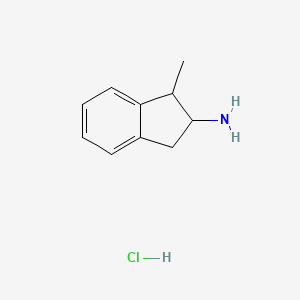

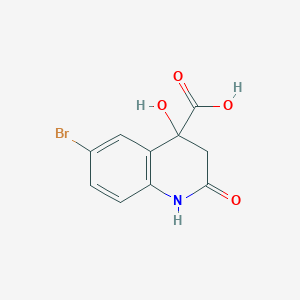
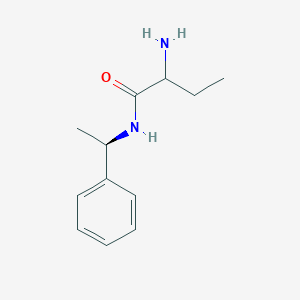

![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
